N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound known for its potential use in scientific research. This compound is a member of the oxadiazole family and has been found to possess significant biological activity. In
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been found to possess significant biochemical and physiological effects. In studies, it has been shown to inhibit cancer cell growth and induce apoptosis (cell death) in cancer cells. It has also been found to possess anti-inflammatory activity and may have potential in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Its anti-cancer and anti-inflammatory properties make it a promising compound for further research.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments and may limit its use in certain applications.
Future Directions
There are several future directions for research involving N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is in the development of new therapeutic agents for the treatment of cancer and inflammatory diseases. This compound has shown promise in these areas and further research is needed to fully understand its potential.
Another area of interest is in the development of new synthesis methods for this compound. Current methods have been reported to yield high purity products, but there may be alternative methods that could improve yields or reduce costs.
Overall, this compound is a promising compound for scientific research. Its anti-cancer and anti-inflammatory properties make it a promising therapeutic agent for the treatment of these diseases. Further research is needed to fully understand its potential and develop new applications for this compound.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2,3-dimethylbenzoyl chloride with 3-(furan-2-yl)-1,2,4-oxadiazol-5-amine in the presence of a base. The resulting product is then reacted with butanoyl chloride to obtain the final compound. This method has been reported to yield a high purity product with good yields.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has shown potential in a variety of scientific research applications. One area of interest is in the field of cancer research. This compound has been found to possess anti-cancer properties and has shown potential as a therapeutic agent for the treatment of cancer.
In addition, this compound has also been studied for its potential use as an anti-inflammatory agent. It has been found to possess significant anti-inflammatory activity and may have potential in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-6-3-7-14(13(12)2)19-16(22)9-4-10-17-20-18(21-24-17)15-8-5-11-23-15/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOGHLWQXNBLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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